5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid

概要

説明

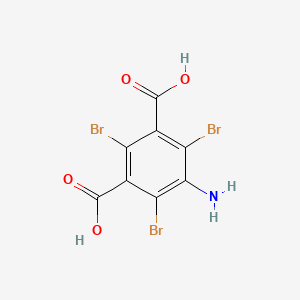

5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸は、m-フタル酸およびその誘導体のクラスに属する有機化合物です。それは、3つの臭素原子、1つのアミノ基、および2つのカルボン酸基で置換されたベンゼン環を特徴としています。

作用機序

5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、その官能基と標的の性質に応じて、特定の酵素の阻害剤または活性剤として作用する可能性があります。関与する経路には、以下が含まれる場合があります。

酵素阻害: 酵素の活性部位に結合し、基質の結合を阻止します。

準備方法

合成経路と反応条件

5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸の合成は、通常、5-アミノイソフタル酸の臭素化を含みます。反応は、臭素を臭素化剤として使用して、制御された条件下で行われます。このプロセスには、以下の手順が含まれます。

臭素化: 5-アミノイソフタル酸を、約50〜60°Cの温度で、酢酸などの適切な溶媒の存在下で臭素と処理します。

精製: 生成された生成物は、再結晶またはクロマトグラフィーによって精製して、純粋な5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸を得ます.

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの臭素と溶媒を使用し、高収率と純度を確保するために反応条件が最適化されています。 精製ステップには、工業規格を満たすために、蒸留や濾過などの追加の手法が含まれる場合があります .

化学反応の分析

反応の種類

5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸は、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応を使用して他の官能基で置換できます。

酸化と還元: アミノ基は、適切な条件下でニトロ基に酸化またはアミンに還元できます。

エステル化: カルボン酸基は、アルコールと反応してエステルを形成できます.

一般的な試薬と条件

求核置換: エタノールなどの極性溶媒中の水酸化ナトリウムまたは水酸化カリウムなどの試薬。

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

エステル化: 硫酸などの触媒の存在下でのアルコール.

主な生成物

置換: 臭素原子を置換する異なる官能基を持つ生成物。

酸化: ニトロ誘導体の生成。

還元: アミン誘導体の生成。

エステル化: エステル誘導体の生成.

科学研究の応用

5-アミノ-2,4,6-トリブロモベンゼン-1,3-ジカルボン酸は、科学研究においていくつかの応用があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性について調査されています。

医学: その潜在的な治療的特性について探求されています。

科学的研究の応用

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

類似化合物との比較

類似化合物

5-アミノ-2,4,6-トリヨードイソフタル酸: 臭素原子の代わりにヨウ素原子を持つ同様の構造。

5-アミノイソフタル酸: 臭素原子が不足しており、反応性が低くなっています。

2,4,6-トリブロモ安息香酸: 同様の臭素化パターンを持ちますが、アミノ基がありません.

独自性

生物活性

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid (CAS No. 35453-30-6) is an organic compound classified under m-phthalic acid derivatives. This compound features a benzene ring with three bromine substituents, an amino group, and two carboxylic acid groups. Its unique structure contributes to its biological activity and potential applications in various fields, including biochemistry and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary biological target of this compound is trypsin-1 , a serine protease involved in protein digestion. The interaction occurs through hydrogen bonding, influencing various biochemical pathways related to protein metabolism and digestion.

Biochemical Pathways

The compound's interaction with proteins may modulate several biochemical pathways. This modulation can affect processes such as:

- Protein Digestion : By influencing the activity of trypsin-1.

- Signal Transduction : Potentially affecting cellular signaling pathways involving proteolytic enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi, which may be attributed to its ability to disrupt cellular processes in these microorganisms .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Results indicate that while it has therapeutic potential, higher concentrations may lead to cytotoxic effects. The compound's selectivity towards cancer cells compared to normal cells suggests its possible application in targeted cancer therapies .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL and above.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 μM concentration) compared to control groups .

- Biochemical Interactions : The compound was found to interact with several key enzymes involved in metabolic pathways, suggesting a broader role in metabolic regulation beyond trypsin inhibition .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are explored for applications in:

- Pharmaceutical Development : As potential drug candidates targeting specific diseases.

- Material Science : In the development of specialty chemicals and materials due to its unique properties.

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Clinical trials to assess its efficacy and safety as a therapeutic agent.

特性

IUPAC Name |

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKQFJKPOZCZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224892 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-30-6 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromo-5-amino-isophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-amino-2,4,6-tribromoisophthalic acid particularly useful in crystallography?

A: This compound possesses three bromine atoms arranged in an equilateral triangle configuration within its structure . This "bromine triangle" is easily identifiable in X-ray diffraction patterns and serves as a heavy atom marker for phasing during protein structure determination using Multiple-wavelength Anomalous Dispersion (MAD) phasing .

Q2: How does 5-amino-2,4,6-tribromoisophthalic acid interact with proteins during crystallography?

A: The compound contains amino and carboxyl functional groups, in addition to the bromine atoms. These groups facilitate interactions with proteins through hydrogen bonding and electrostatic interactions . This enables its incorporation into protein crystals either through co-crystallization or soaking techniques, aiding in the structure determination process .

Q3: Beyond crystallography, what are the other applications of 5-amino-2,4,6-tribromoisophthalic acid?

A: The compound serves as a versatile building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . It acts as a multidentate ligand, coordinating with various metal ions like Cd(II), Pb(II), Co(II), and Zn(II) through its carboxylate groups . These resulting materials exhibit interesting structural motifs and potential applications in areas like gas adsorption, catalysis, and sensing.

Q4: What are the structural features of 5-amino-2,4,6-tribromoisophthalic acid?

A: The molecular formula of 5-amino-2,4,6-tribromoisophthalic acid is C8H4Br3NO4 . It possesses a planar aromatic ring structure with two carboxyl groups, an amino group, and three bromine substituents. These functional groups enable it to engage in various intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, influencing the crystal packing and supramolecular architectures in the formed complexes.

Q5: How do cosolvents affect the structural diversity of coordination polymers formed with 5-amino-2,4,6-tribromoisophthalic acid?

A: Studies have shown that the use of different cosolvents, such as N,N-dimethylacetamide (DMA), methanol (CH3OH), or N,N-dimethylformamide (DMF), during synthesis can significantly influence the structural assembly of lead(II) coordination polymers with H2ATBIP . These cosolvents can act as coordinating ligands, affecting the coordination geometry around the metal center and leading to distinct crystal structures and potentially different material properties.

Q6: What are the fluorescence properties of materials incorporating 5-amino-2,4,6-tribromoisophthalic acid?

A: Both coordination polymers and metal-organic frameworks constructed with H2ATBIP have demonstrated interesting solid-state fluorescence properties . The fluorescence emission can be attributed to ligand-centered transitions or metal-to-ligand charge transfer (MLCT) processes, depending on the incorporated metal ion and the overall framework structure. These luminescent materials hold potential applications as chemical sensors or in optoelectronic devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。